

# Application Notes and Protocols for In Vivo Imaging of CD105

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Compound of Interest		
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Topic: Utilizing CD105 as a Target for In Vivo Imaging

Audience: Researchers, scientists, and drug development professionals.

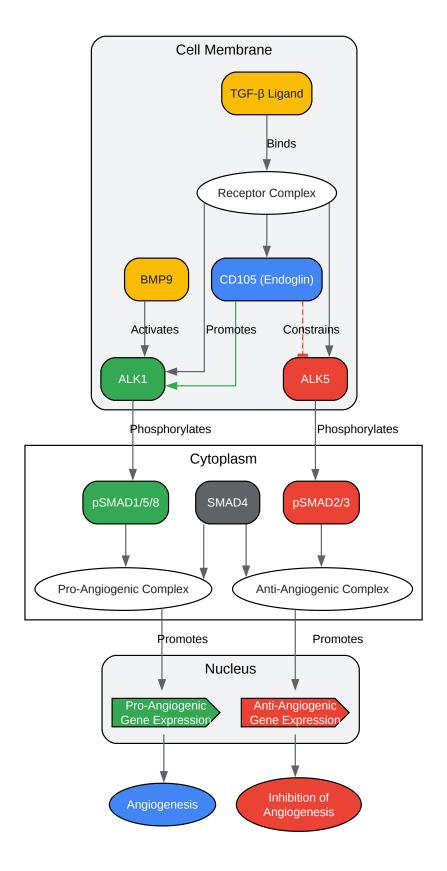
## Introduction

CD105, also known as endoglin, is a homodimeric transmembrane glycoprotein that is highly expressed on activated endothelial cells, making it a key biomarker for angiogenesis. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and various cardiovascular diseases. Consequently, in vivo imaging of CD105 provides a powerful tool for diagnosing and monitoring these conditions, as well as for evaluating the efficacy of anti-angiogenic therapies. This document provides detailed application notes and protocols for the in vivo imaging of CD105 using various modalities.

## Signaling Pathway of CD105 in Angiogenesis

CD105 is a crucial co-receptor in the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway. It primarily modulates the pro-angiogenic ALK1 pathway. In the presence of TGF- $\beta$  ligands, CD105 promotes the ALK1 signaling cascade, which leads to the proliferation and migration of endothelial cells, essential steps in angiogenesis. Conversely, CD105 can constrain the anti-angiogenic ALK5 pathway. This dual role firmly establishes CD105 as a critical regulator of blood vessel formation.





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Caption: TGF- $\beta$  signaling pathways in endothelial cells.



## **Quantitative Data from In Vivo Imaging of CD105**

The following tables summarize quantitative data from various studies utilizing CD105-targeted imaging agents.

Table 1: Near-Infrared Fluorescence (NIRF) Imaging of 800CW-TRC105 in 4T1 Tumors

Time Post-Injection (hours)	Average Tumor Signal Intensity (counts/s/mm²)
0.5	$6.28 \times 10^4 \pm 0.96 \times 10^4$
1	$5.99 \times 10^4 \pm 0.74 \times 10^4$
2	$4.36 \times 10^4 \pm 0.21 \times 10^4$
4	$1.19 \times 10^4 \pm 6.47 \times 10^2$
16	$2.02 \times 10^3 \pm 1.70 \times 10^2$
24	$1.74 \times 10^3 \pm 0.77 \times 10^2$
48	$1.09 \times 10^3 \pm 1.06 \times 10^2$

Table 2: Confocal Laser Endomicroscopy (CLE) of FITC-CD105 in Human Colorectal Cancer

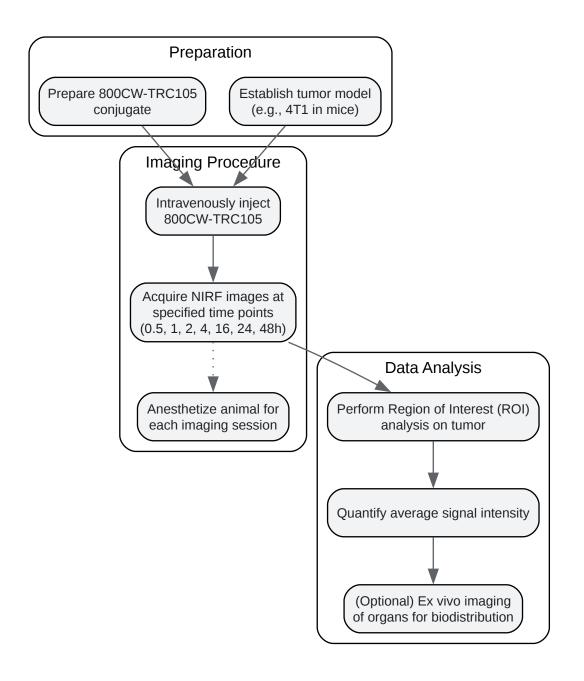
Parameter	In Vivo CLE	Ex Vivo Immunohistochemi stry (CD105)	Ex Vivo Immunohistochemi stry (CD31)
Tumor Vessel Density (vessels/mm²)	146.09	239.55	294.3
Vascular Area (%)	-	5.28	21.4
Fractal Dimension	1.46	1.12	-

## **Experimental Protocols**



# Protocol 1: Near-Infrared Fluorescence (NIRF) Imaging of Tumor Angiogenesis

This protocol outlines the in vivo imaging of CD105 expression in a tumor model using an antibody-dye conjugate.



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Caption: Workflow for NIRF imaging of CD105.



#### Materials:

- CD105 antibody (e.g., TRC105)
- Near-infrared fluorescent dye (e.g., IRDye 800CW)
- Tumor-bearing animal model (e.g., 4T1 breast cancer cells in mice)
- In vivo NIRF imaging system
- Anesthesia (e.g., isoflurane)
- Phosphate-buffered saline (PBS)

## Methodology:

- Probe Preparation: Conjugate the CD105 antibody with the NIRF dye according to the manufacturer's instructions. Purify the conjugate to remove any free dye.
- Animal Model: Establish the tumor model by subcutaneously or orthotopically implanting tumor cells into immunocompromised mice. Allow tumors to reach a suitable size for imaging.
- Probe Administration: Administer the antibody-dye conjugate intravenously via the tail vein.
  The typical dosage will depend on the specific conjugate and animal model.
- In Vivo Imaging:
  - Anesthetize the animal using a controlled isoflurane delivery system.
  - Place the animal in the NIRF imaging system.
  - Acquire images at various time points post-injection (e.g., 0.5, 1, 2, 4, 16, 24, and 48 hours) to determine the optimal imaging window.
- Data Analysis:

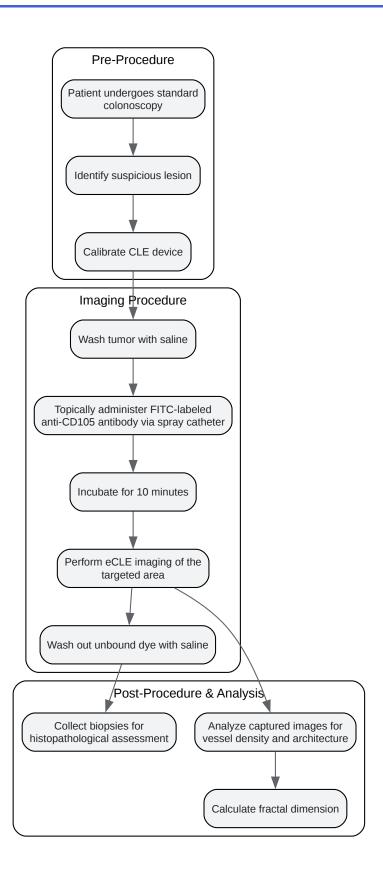


- Draw regions of interest (ROIs) around the tumor and a background area in the acquired images.
- Quantify the average fluorescence intensity within the ROIs.
- Calculate the tumor-to-background ratio to assess signal specificity.
- Ex Vivo Biodistribution (Optional):
  - At the final time point, euthanize the animal.
  - Harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
  - Image the excised tissues using the NIRF system to confirm the in vivo findings and assess the biodistribution of the probe.

# Protocol 2: Confocal Laser Endomicroscopy (CLE) for Colorectal Cancer Imaging

This protocol details the in vivo imaging of CD105 in human colorectal cancer using a fluorescently labeled antibody administered topically during endoscopy.





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Caption: Workflow for CLE imaging of CD105.



#### Materials:

- FITC-labeled anti-CD105 antibody
- Confocal laser endomicroscopy system (e.g., Pentax EC-3870 CIFK)
- Spray catheter
- Saline solution
- Standard colonoscopy equipment

## Methodology:

- Patient Preparation and Colonoscopy: The patient undergoes a standard colonoscopy to identify the suspicious lesion. The procedure is performed under anesthesia.
- CLE Device Calibration: Calibrate the CLE device according to the manufacturer's instructions before the imaging procedure.
- Probe Administration:
  - Gently wash the surface of the tumor with a saline solution.
  - Using a spray catheter, topically apply the FITC-labeled anti-CD105 antibody solution directly onto the lesion.
  - Allow the antibody to incubate for approximately 10 minutes.
- In Vivo Imaging:
  - Position the endomicroscope probe in stable contact with the targeted area.
  - Acquire images of the vascular network. Images are typically captured at a rate of 12 frames per second with a field of view of around 475 μm x 475 μm.
- Post-Imaging:



- After image acquisition, wash the colonic lumen with saline to remove any unbound fluorescent antibody.
- Collect biopsies from the imaged area for subsequent immunohistochemical analysis to validate the in vivo findings.

### Data Analysis:

- Analyze the captured CLE images to determine tumor vessel density and assess the vascular architecture.
- Calculate the fractal dimension to quantify the complexity and chaotic nature of the tumor vasculature.

## Conclusion

In vivo imaging of CD105 is a valuable technique for visualizing and quantifying angiogenesis in both preclinical and clinical settings. The choice of imaging modality and corresponding protocol will depend on the specific research question and the model system being used. The protocols provided here offer a detailed guide for researchers to implement CD105-targeted imaging in their studies, contributing to a better understanding of angiogenesis-related diseases and the development of novel therapies.

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